molecular formula C9H15FN4O B2386589 4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide CAS No. 2101199-55-5

4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2386589
CAS No.: 2101199-55-5
M. Wt: 214.244
InChI Key: GMSWBZSBQAOCLC-UHFFFAOYSA-N
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Description

4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the fluoroethyl and propyl groups in its structure can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step can be carried out using fluoroethylating agents such as 2-fluoroethyl bromide in the presence of a base like potassium carbonate.

    Attachment of the propyl group: This can be done through alkylation reactions using propyl halides in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Agrochemistry: It can be used in the development of new pesticides and herbicides due to its potential biological activity.

    Materials Science: It can be used in the synthesis of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance its binding affinity to certain receptors or enzymes, while the pyrazole ring can facilitate hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide

Uniqueness

4-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-5-carboxamide is unique due to the specific combination of the fluoroethyl and propyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-amino-2-(2-fluoroethyl)-N-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN4O/c1-2-4-12-9(15)8-7(11)6-13-14(8)5-3-10/h6H,2-5,11H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSWBZSBQAOCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=NN1CCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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